molecular formula C10H13ClN2O B8336331 N-butyl-6-chloropyridine-2-carboxamide

N-butyl-6-chloropyridine-2-carboxamide

Cat. No.: B8336331
M. Wt: 212.67 g/mol
InChI Key: NZAKRQHQJDUMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-6-chloropyridine-2-carboxamide is a pyridine-derived carboxamide featuring a chlorine substituent at the 6-position of the pyridine ring and an n-butyl chain attached to the carboxamide group. The chlorine atom likely enhances electrophilicity and influences binding interactions, while the n-butyl group may modulate lipophilicity and metabolic stability.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-butyl-6-chloropyridine-2-carboxamide

InChI

InChI=1S/C10H13ClN2O/c1-2-3-7-12-10(14)8-5-4-6-9(11)13-8/h4-6H,2-3,7H2,1H3,(H,12,14)

InChI Key

NZAKRQHQJDUMGH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=NC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

N-benzyl-6-chloropyridine-2-carboxamide

This compound replaces the n-butyl group of the target molecule with a benzyl moiety (aromatic ring linked via a methylene group). Key differences include:

Property N-butyl-6-chloropyridine-2-carboxamide N-benzyl-6-chloropyridine-2-carboxamide
Substituent Bulk/Size Linear alkyl (n-butyl) Aromatic (benzyl)
Lipophilicity (Predicted) Moderate (logP ~2–3) Higher (logP ~3–4) due to aromatic ring
Metabolic Stability Likely lower (alkyl chain oxidation) Potentially higher (resistant to oxidation)
Binding Interactions Hydrophobic interactions π-π stacking or aromatic interactions

The benzyl group may enhance binding to aromatic residues in protein targets, as seen in kinase inhibitors or receptor antagonists. However, the n-butyl variant could exhibit better solubility in nonpolar solvents, favoring formulation in certain applications .

3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide (LY2033298)

This compound (from ) shares a carboxamide backbone but incorporates a thienopyridine core with multiple substituents:

Property This compound LY2033298
Core Structure Pyridine Thieno[2,3-b]pyridine (fused thiophene)
Substituents 6-Cl, n-butyl 3-NH2, 5-Cl, 6-OCH3, 4-CH3, N-cyclopropyl
Complexity Low High (multiple functional groups)
Purity (Available Data) Not reported ≥98% (HPLC, Product L9919)

The cyclopropyl group may confer metabolic resistance, while the methoxy and amino groups could engage in hydrogen bonding. The thiophene fusion likely alters electronic properties compared to pyridine, impacting binding affinity and selectivity .

Structural and Functional Implications

  • Chlorine Position : The 6-Cl in both N-butyl and N-benzyl analogs may direct electrophilic substitution reactions or influence steric hindrance at binding sites.
  • Amide Substituents : Alkyl (n-butyl) vs. aromatic (benzyl) vs. cyclopropyl groups significantly alter solubility, bioavailability, and target engagement.
  • Heterocyclic Core: Pyridine (simple aromatic) vs. thienopyridine (fused heterocycle) affects electronic distribution and molecular recognition.

Research and Application Context

While direct studies on this compound are absent in the provided evidence, its analogs highlight trends:

  • Medicinal Chemistry : N-Benzyl variants are common in kinase inhibitor scaffolds (e.g., EGFR inhibitors).
  • Agrochemicals : Chloropyridinecarboxamides are explored as herbicides or fungicides, where substituent lipophilicity dictates membrane permeability.
  • Quality Standards: The ≥98% purity noted for LY2033298 underscores the importance of high-grade synthesis for reproducible bioactivity studies .

Preparation Methods

Acid Chloride Aminolysis

The most direct route involves converting 6-chloropyridine-2-carboxylic acid to its acid chloride, followed by reaction with n-butylamine. This method leverages classical amidation chemistry:

  • Acid Chloride Formation : Treatment of 6-chloropyridine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) generates the corresponding acid chloride. Catalytic dimethylformamide (DMF) may accelerate the reaction.

  • Amine Coupling : The acid chloride is reacted with n-butylamine in the presence of a base (e.g., triethylamine) to neutralize HCl, yielding the target amide.

Example Protocol

  • Step 1 : 6-Chloropyridine-2-carboxylic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in DCM (30 mL) for 3 hours. Excess SOCl₂ is removed under reduced pressure.

  • Step 2 : The residue is dissolved in DCM (20 mL), cooled to 0°C, and treated with n-butylamine (12 mmol) and triethylamine (15 mmol). The mixture is stirred at room temperature for 12 hours, washed with NaHCO₃ and brine, and purified via column chromatography (hexane/ethyl acetate).

Yield : 78–85%.

Carbodiimide-Mediated Coupling

For substrates sensitive to acid chloride formation, carbodiimide reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable direct coupling between 6-chloropyridine-2-carboxylic acid and n-butylamine:

  • Activation : EDCl and HOBt (hydroxybenzotriazole) activate the carboxylic acid in DMF or THF.

  • Amidation : n-Butylamine is added, and the reaction proceeds at 0°C to room temperature.

Optimization Insights

  • Solvent Choice : DMF enhances solubility but may require rigorous purification to remove residual dimethylamine byproducts.

  • Temperature : Reactions conducted below 25°C minimize racemization and side reactions.

Yield : 70–75%.

Alternative Pathways: Nitrile Intermediate Hydrolysis

A patent by WO2008010796A1 describes a two-step process via a nitrile intermediate:

  • Nitrile Synthesis : 2-Cyano-6-chloropyridine is reacted with n-butylamine under acidic conditions (e.g., p-toluenesulfonic acid) to form an imidazoline intermediate.

  • Hydrolysis : The intermediate is hydrolyzed using a Lewis base (e.g., NaOH) to yield the carboxamide.

Key Advantages

  • Avoids handling corrosive acid chlorides.

  • The imidazoline intermediate can be isolated or hydrolyzed in situ.

Challenges

  • Requires precise control of hydrolysis conditions to prevent over-cleavage of the pyridine ring.

Yield : 60–65% after salt formation.

Experimental Protocols and Optimization

Reaction Condition Comparison

ParameterAcid Chloride RouteEDCl CouplingNitrile Hydrolysis
Reaction Time 12–18 h24–48 h6–8 h per step
Temperature 0°C to rt0°C to rt95–110°C
Purification Column chromatographyRecrystallizationPrecipitation
Scalability HighModerateModerate

Solvent and Catalyst Impact

  • Acid Chloride Route : Toluene or DCM as solvents; p-toluenesulfonic acid improves reaction rates.

  • EDCl Coupling : Polar aprotic solvents (DMF, THF) enhance reagent solubility but complicate downstream processing.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.0 Hz, 1H, pyridine-H3), 7.85 (d, J = 8.0 Hz, 1H, pyridine-H5), 6.30 (br s, 1H, NH), 3.40 (t, J = 7.2 Hz, 2H, NCH₂), 1.55–1.25 (m, 4H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

  • IR (cm⁻¹) : 1650 (C=O stretch), 1550 (N–H bend), 680 (C–Cl stretch).

Chromatographic Purity

HPLC analysis (C18 column, 60:40 acetonitrile/water): Retention time = 6.8 min; purity >98%.

Industrial-Scale Considerations

  • Cost Efficiency : The acid chloride route is preferred for large-scale synthesis due to reagent availability and shorter reaction times.

  • Waste Management : Neutralization of HCl byproducts requires robust scrubbing systems.

  • Crystallization : Isolation via anti-solvent addition (e.g., water in DCM) improves yield and reduces purification costs.

Challenges and Mitigation Strategies

  • Chloro Group Stability : Avoid strong bases (e.g., NaOH) at elevated temperatures to prevent nucleophilic displacement.

  • Butylamine Handling : Use excess amine (1.2–1.5 equiv) to compensate for volatility losses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-6-chloropyridine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution at the 6-chloro position of pyridine-2-carboxamide derivatives, using n-butylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Monitor reaction progress via TLC or HPLC . Optimize yield by varying temperature (80–120°C), catalyst (e.g., K₂CO₃), and stoichiometric ratios (1:1.2 molar ratio of chloro-substituted precursor to n-butylamine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. How can researchers assess the purity and structural integrity of this compound?

  • Methodology : Combine analytical techniques:

  • HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95% threshold) .
  • NMR (¹H and ¹³C) to confirm substitution patterns (e.g., n-butyl chain integration at δ ~0.8–1.5 ppm, pyridine ring protons at δ ~7.5–8.5 ppm) .
  • Mass spectrometry (ESI-MS) to verify molecular weight (theoretical MW: calculated from C₁₁H₁₅ClN₂O; observed [M+H]⁺ should match ±1 Da) .

Q. What stability considerations are critical for storing this compound?

  • Methodology : Conduct accelerated stability studies under varying conditions (40°C/75% RH, light exposure). Monitor degradation via HPLC and FTIR to detect hydrolytic cleavage of the carboxamide group or photodegradation. Store in amber vials at –20°C under inert gas (argon) to mitigate moisture and oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electron-deficient regions (e.g., the 6-chloro position). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks . Compare results with experimental substitution kinetics (e.g., reaction rates with amines or thiols) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Cross-validate conflicting data (e.g., unexpected NMR shifts or MS fragmentation patterns) using:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations and rule out tautomerism .
  • X-ray crystallography to resolve ambiguous substitution patterns (if crystalline derivatives are obtainable) .
  • Isotopic labeling (e.g., ¹⁵N or ²H) to track bond rearrangements during degradation .

Q. How can researchers design experiments to evaluate the electrochemical behavior of this compound?

  • Methodology : Use cyclic voltammetry (CV) in a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) with a non-aqueous electrolyte (e.g., 0.1 M TBAP in acetonitrile). Scan potentials from –1.5 V to +1.5 V vs. Ag/AgCl to identify redox-active sites (e.g., pyridine ring or carboxamide group). Correlate oxidation/reduction peaks with DFT-computed ionization potentials .

Q. What experimental approaches optimize the synthetic yield of this compound under green chemistry principles?

  • Methodology : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Employ microwave-assisted synthesis to reduce reaction time (10–30 minutes vs. hours) and energy consumption. Use recyclable catalysts (e.g., immobilized Pd nanoparticles) for byproduct minimization. Monitor atom economy using the formula:
    Atom Economy=MW of ProductMW of Reactants×100%\text{Atom Economy} = \frac{\text{MW of Product}}{\sum \text{MW of Reactants}} \times 100\%

Target >80% atom economy through stoichiometric optimization .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity results (e.g., antioxidant vs. cytotoxic effects) for this compound?

  • Methodology :

  • Dose-response assays (e.g., MTT for cytotoxicity, DPPH for antioxidant activity) to identify concentration-dependent duality.
  • Mechanistic studies : Use ROS scavenging assays (e.g., fluorescent probes like DCFH-DA) to distinguish antioxidant pathways from apoptotic signaling .
  • Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to determine significance thresholds (p < 0.05) .

Q. What computational tools model the solvation effects on this compound’s stability?

  • Methodology : Run molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (water, DMSO) to calculate solvation free energy (ΔG_solv). Compare with experimental solubility data (shake-flask method) to validate predictions. Adjust force fields (e.g., OPLS-AA) for accurate pyridine ring parameterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.